molecular formula C17H15Cl2N5OS B2505312 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 899754-83-7

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2505312
CAS RN: 899754-83-7
M. Wt: 408.3
InChI Key: NGBIJKAPOMEGIJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds often have interesting biological activities, which makes them a focus of research in medicinal chemistry .


Molecular Structure Analysis

The compound likely contains a 1,2,4-triazole ring, which is a type of heterocycle. It also appears to have chlorophenyl and methylphenyl groups attached to it .


Physical And Chemical Properties Analysis

Based on similar compounds, we can expect that it might have a relatively high melting point and may be solid at room temperature .

Scientific Research Applications

Antimicrobial Agents Synthesis

Research efforts have led to the synthesis of formazans from Mannich base derivatives as potential antimicrobial agents. These studies demonstrate moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Vibrational Spectroscopic Signatures

Another study focused on characterizing the vibrational signatures of antiviral active molecules similar to the compound . This research utilized Raman and Fourier transform infrared spectroscopy, alongside density functional theory, to explore molecular stability through stereo-electronic interactions (Jenepha Mary et al., 2022).

Radiosynthesis for Metabolic Studies

Radiosynthesis methods have been developed for compounds like acetochlor, a chloroacetanilide herbicide, to study their metabolism and mode of action, showcasing the utility of such compounds in agricultural chemistry (Latli & Casida, 1995).

Synthesis of Sulfanilamide Derivatives

N-substituted sulfanilamide derivatives have been synthesized and characterized, demonstrating a range of thermal and antimicrobial properties, though not showing significant antibacterial activity or antifungal activity. This illustrates the compound's relevance in developing new chemical entities with potential bioactivity (Lahtinen et al., 2014).

Central Nervous System (CNS) Depressant Activity

Further studies have explored the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and their CNS depressant activity, highlighting the potential therapeutic applications of these compounds (Bhattacharjee et al., 2011).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their exact structure and the biological system they interact with. Some similar compounds have been found to have antiviral activity .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Based on similar compounds, it may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

Research into 1,2,4-triazole derivatives is ongoing, and these compounds are often of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-6-7-11(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)18/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBIJKAPOMEGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

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